molecular formula C16H16BrClN2O4S B2523456 3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine CAS No. 2380182-82-9

3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine

Cat. No. B2523456
CAS RN: 2380182-82-9
M. Wt: 447.73
InChI Key: HCDQSWMAKIIOIY-UHFFFAOYSA-N
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Description

3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine is not fully understood. However, it is believed to work by inhibiting the activity of specific proteins and enzymes in the body, particularly those involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and painful conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine is its potential as a tool compound in the development of new drugs. It has been shown to be highly effective in inhibiting the activity of specific proteins and enzymes in the body, making it a valuable tool for investigating their function. However, one of the main limitations of this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine. One area of future research is the development of new drugs based on this compound. It has shown great promise as a potential anticancer drug, and further research is needed to explore its full potential in this area. Another area of future research is the investigation of its mechanism of action, which is not fully understood. Finally, further research is needed to explore its potential applications in other fields, such as the treatment of inflammatory and painful conditions.

Synthesis Methods

The synthesis of 3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with pyrrolidine, followed by the reaction of the resulting intermediate with 3-bromo-4-hydroxypyridine. The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst.

Scientific Research Applications

3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a tool compound in the development of new drugs, particularly in the treatment of cancer and other diseases. It has also been used as a chemical probe to investigate the function of specific proteins and enzymes in the body.

properties

IUPAC Name

3-bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O4S/c1-23-15-3-2-11(18)8-16(15)25(21,22)20-7-5-12(10-20)24-14-4-6-19-9-13(14)17/h2-4,6,8-9,12H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDQSWMAKIIOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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